molecular formula C17H11N3 B3242019 4-ethynyl-2,6-dipyridin-2-ylpyridine CAS No. 149817-60-7

4-ethynyl-2,6-dipyridin-2-ylpyridine

Cat. No.: B3242019
CAS No.: 149817-60-7
M. Wt: 257.29 g/mol
InChI Key: ZZANNDBAWDILOJ-UHFFFAOYSA-N
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Description

4-ethynyl-2,6-dipyridin-2-ylpyridine is a compound of interest in various scientific fields due to its unique structure and properties It consists of a pyridine ring substituted at the 2 and 6 positions with pyridin-2-yl groups and an ethynyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-2,6-dipyridin-2-ylpyridine typically involves the coupling of 2,6-dipyridin-2-ylpyridine with an ethynylating agent. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,6-dipyridin-2-ylpyridine with an ethynyl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling of reagents and catalysts to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-ethynyl-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine rings can be reduced to piperidine derivatives under hydrogenation conditions.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

    Substitution: Nucleophiles such as amines or thiols can react with the ethynyl group under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-ethynyl-2,6-dipyridin-2-ylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethynyl-2,6-dipyridin-2-ylpyridine largely depends on its ability to coordinate with metal ions. The pyridine rings can donate electron density to metal centers, forming stable complexes. These complexes can exhibit unique electronic, photophysical, and catalytic properties, making them useful in various applications. The ethynyl group can also participate in π-π interactions and conjugation, further enhancing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,6-di(pyridin-2-yl)pyridine: Lacks the ethynyl group but has similar coordination properties.

    4-ethynylpyridine: Contains the ethynyl group but lacks the additional pyridine rings.

    2,2’6’,2’'-terpyridine: A related compound with three pyridine rings, often used in coordination chemistry.

Uniqueness

4-ethynyl-2,6-dipyridin-2-ylpyridine is unique due to the presence of both the ethynyl group and the pyridin-2-yl substituents. This combination allows for versatile coordination chemistry and the formation of complexes with distinct properties. The ethynyl group also provides additional reactivity, making this compound valuable in various synthetic and research applications.

Properties

IUPAC Name

4-ethynyl-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3/c1-2-13-11-16(14-7-3-5-9-18-14)20-17(12-13)15-8-4-6-10-19-15/h1,3-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZANNDBAWDILOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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